3-(4-Methylphenyl)piperidine
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Overview
Description
“3-(4-Methylphenyl)piperidine” is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of “3-(4-Methylphenyl)piperidine” is C12H17N . It is a piperidine derivative, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Opioid Antagonists for Gastrointestinal Disorders
The compound LY246736, derived from N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, is a peripherally selective opioid antagonist. It exhibits high affinity for opioid receptors and is potent in antagonizing mu receptors. Its selective distribution to peripheral receptors makes it suitable for clinical investigation of mu opioid receptor involvement in gastrointestinal motility disorders (Zimmerman et al., 1994).
Anti-Angiogenic and DNA Cleavage Agents
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities. These piperidine analogues effectively block blood vessel formation and exhibit cytotoxic effects, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Aromatase Inhibitors for Cancer Treatment
3-Alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have been evaluated as aromatase inhibitors for estrogen biosynthesis. They show stronger inhibition compared to aminoglutethimide, a compound used in hormone-dependent breast cancer treatment. This indicates their potential as more effective candidates for treating hormone-dependent human breast cancer (Hartmann & Batzl, 1986).
Gastric Antisecretory Agents
4-(Diphenylmethyl)-1-[(imino)methyl]piperidines have been studied as potential nonanticholinergic gastric antisecretory drugs for treating peptic ulcer disease. Modifications to these compounds led to the discovery of fenoctimine, which exhibited no anticholinergic activity and is undergoing clinical trials as a gastric antisecretory drug (Scott et al., 1983).
Behavioral Effects and Central Nervous System
The distribution of piperidine in the brain and its possible significance in behavior were investigated, especially in the context of psychiatric disorders. Piperidine has been found in human urine and mammalian brains and is considered as an endogenous agent potentially regulating behavior (Abood, Rinaldi & Eagleton, 1961).
Phospholipase A2 Inhibitors for Myocardial Infarction
Certain N-(phenylalkyl)piperidine derivatives were found to be potent inhibitors of membrane-bound phospholipase A2. These compounds significantly reduced myocardial infarction size in rats, suggesting their potential therapeutic application in heart conditions (Oinuma et al., 1991).
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “3-(4-Methylphenyl)piperidine” and its derivatives could have potential applications in drug design and synthesis in the future.
properties
IUPAC Name |
3-(4-methylphenyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAJVZCDEKJIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)piperidine | |
CAS RN |
755699-91-3 |
Source
|
Record name | 3-(4-methylphenyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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